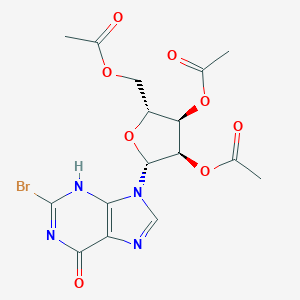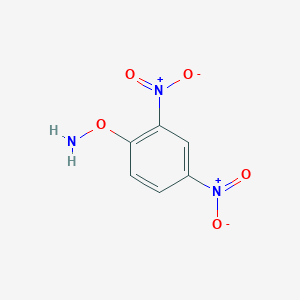
O-(2,4-二硝基苯基)羟胺
描述
O-(2,4-Dinitrophenyl)hydroxylamine is a chemical compound that has been studied for its potential applications in various chemical reactions, including amination and aziridination processes. It has been identified as an efficient reagent for the synthesis of substituted N-benzoyliminopyridinium ylides , as well as for the regioselective allylic amination of olefins . Additionally, it has been used in the study of enzyme inhibition, specifically targeting D-amino acid oxidase by modifying a methionine residue at the active site .
Synthesis Analysis
The synthesis of O-(2,4-dinitrophenyl)hydroxylamine has been reported to be highly efficient, involving a two-step process . This synthesis method has been compared to other aminating agents, such as O-mesitylenesulfonylhydroxylamine (MSH), and has been found to be effective in the N-amination/benzoylation procedure with various substituted pyridines .
Molecular Structure Analysis
While the molecular structure of O-(2,4-dinitrophenyl)hydroxylamine is not explicitly detailed in the provided papers, its reactivity suggests a structure that is conducive to nucleophilic substitution reactions. The compound's ability to undergo Menschutkin-type reactions with uncharged nucleophiles indicates a structure with a trivalent nitrogen atom that is susceptible to SN2 reactions .
Chemical Reactions Analysis
O-(2,4-Dinitrophenyl)hydroxylamine has been shown to participate in electrophilic amination reactions, where it acts as an active-site-directed inhibitor of D-amino acid oxidase . The modification reaction involves the specific incorporation of an amine group into a methionine residue, which is not His-217 as previously thought, but rather methionine-110 . Additionally, the compound has been used in aziridination reactions with α,β-unsaturated ketones, leading to the exclusive formation of trans-aziridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of O-(2,4-dinitrophenyl)hydroxylamine are inferred from its reactivity in various chemical contexts. For instance, its reaction with bis(2,4-dinitrophenyl) phosphate (BDNPP) by hydroxylamine in water across a range of pH levels indicates a pH-dependent behavior that is characteristic of compounds with ionizable functional groups . The compound's ability to undergo nucleophilic substitution reactions also suggests certain solubility and reactivity properties that are typical of nitro-substituted aromatic compounds .
科学研究应用
1. 酶研究中的亲电胺化作用
O-(2,4-二硝基苯基)羟胺已被确认为对酶中某些残基进行亲电胺化的有效试剂。例如,它通过将胺基引入可接近的亲核残基来修饰D-氨基酸氧化酶。该过程专门针对活性位点附近的一个蛋氨酸残基,不影响His-217残基。这种修饰导致酶的黄素吸收光谱发生轻微变化(D’Silva, Williams, & Massey, 1986)。
2. 合成取代N-苯甲酰亚吡啶阳离子
O-(2,4-二硝基苯基)羟胺已被用于合成各种取代吡啶,从而产生多取代N-苯甲酰亚吡啶阳离子。其作为氨基试剂的效率与O-甲苯磺酰羟胺(MSH)进行了比较,展示了其在促进N-胺化/苯甲酰化过程中的潜力(Legault & Charette, 2003)。
3. NH-磺氧亚胺形成中的催化作用
O-(2,4-二硝基苯基)羟胺用于铑催化的亚砜基化反应,提供了制备自由NH-磺氧亚胺的有效途径。该方法表现出良好的官能团容忍性,并在温和条件下运行。NH-磺氧亚胺在各种生物活性化合物中具有重要意义(Miao, Richards, & Ge, 2014)。
4. 酶反应中修饰残基的鉴定
进一步探索其在酶研究中的作用,O-(2,4-二硝基苯基)羟胺已被用于确定在D-氨基酸氧化酶失活过程中共价修饰的蛋氨酸-110残基。这一发现对于理解酶内发生的特定相互作用和修饰在分子水平上具有重要意义(D’Silva, Williams, & Massey, 1987)。
5. O-取代羟胺试剂概述
在更广泛的背景下,O-(2,4-二硝基苯基)羟胺被突出为一类源自羟胺的试剂之一,展示了它们作为亲电胺试剂的潜力。这些试剂促进了各种键合反应和环化反应,而无需昂贵的金属催化剂,突显了O-(2,4-二硝基苯基)羟胺在有机合成中的多功能性(Sabir, Kumar, & Jat, 2018)。
安全和危害
属性
IUPAC Name |
O-(2,4-dinitrophenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLACRFYIUQZNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169926 | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2,4-Dinitrophenyl)hydroxylamine | |
CAS RN |
17508-17-7 | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17508-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017508177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2,4-dinitrophenyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-(2,4-DINITROPHENYL)HYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1308NOV00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B125919.png)
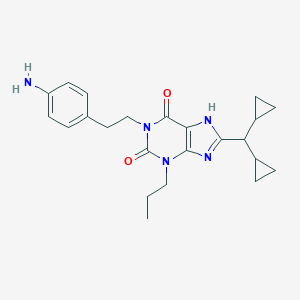
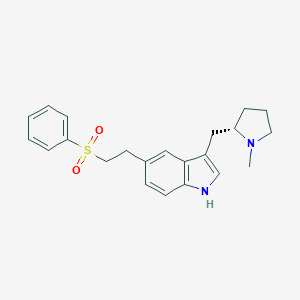
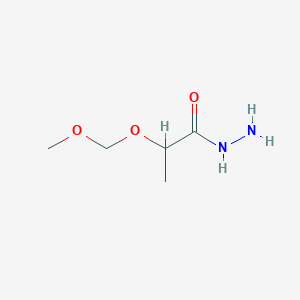
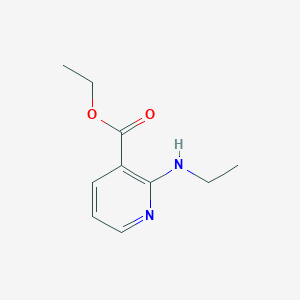
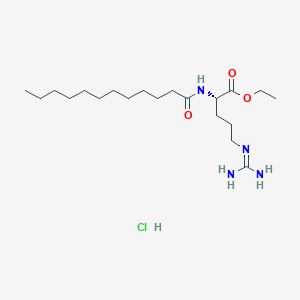
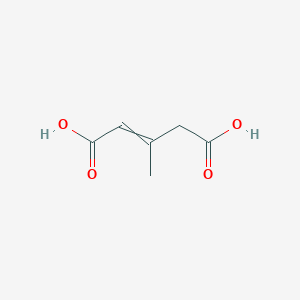
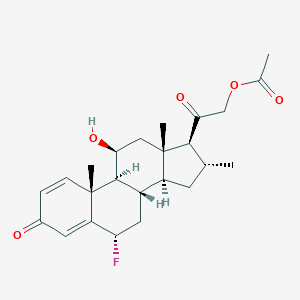
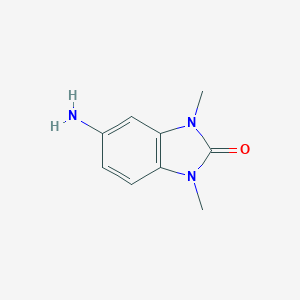
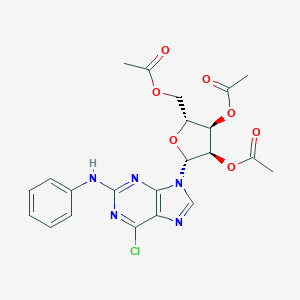
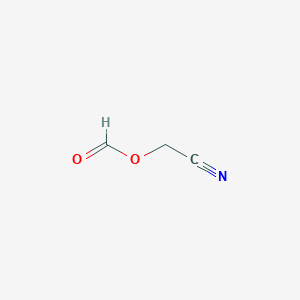
![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)
